molecular formula C14H23N B14229474 N-(4-ethylbenzyl)-N-methylbutan-1-amine CAS No. 827333-01-7

N-(4-ethylbenzyl)-N-methylbutan-1-amine

Cat. No.: B14229474
CAS No.: 827333-01-7
M. Wt: 205.34 g/mol
InChI Key: AWVMBALEMUENQB-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-N-methylbutan-1-amine is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with an ethyl group at the para position and a butyl chain attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-N-methylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of N-methylbutan-1-amine with 4-ethylbenzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-N-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or primary amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(4-ethylbenzyl)-N-methylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-N-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methylbutan-1-amine
  • N-(4-methylbenzyl)-N-methylbutan-1-amine
  • N-(4-chlorobenzyl)-N-methylbutan-1-amine

Uniqueness

N-(4-ethylbenzyl)-N-methylbutan-1-amine is unique due to the presence of the ethyl group at the para position of the benzyl ring, which can influence its reactivity and interaction with molecular targets compared to other similar compounds.

Properties

CAS No.

827333-01-7

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-N-methylbutan-1-amine

InChI

InChI=1S/C14H23N/c1-4-6-11-15(3)12-14-9-7-13(5-2)8-10-14/h7-10H,4-6,11-12H2,1-3H3

InChI Key

AWVMBALEMUENQB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CC1=CC=C(C=C1)CC

Origin of Product

United States

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